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Compound of Interest

Compound Name:
3-Chloro-2-fluoro-6-

(trifluoromethyl)benzoic acid

Cat. No.: B1585740 Get Quote

In the landscape of modern drug discovery and materials science, the strategic value of a

chemical intermediate is measured by its versatility, reactivity, and the functional advantages it

imparts to a final molecule. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, identified by

its CAS number 186517-41-9, stands as a premier example of such a high-value building

block.[1][2][3] Its densely functionalized aromatic core, featuring a strategic arrangement of

chloro, fluoro, and trifluoromethyl groups, offers a unique toolkit for chemists to modulate the

steric, electronic, and pharmacokinetic properties of novel compounds.

This guide moves beyond a simple recitation of data. It is designed to provide researchers,

scientists, and drug development professionals with a deeper understanding of the causality

behind its applications. We will explore its fundamental properties, plausible synthetic logic, and

its critical role in constructing advanced molecular architectures, grounded in established

chemical principles and supported by authoritative references.

Core Physicochemical & Structural Characteristics
A molecule's utility begins with its intrinsic properties. These characteristics dictate its behavior

in a reaction vessel, its compatibility with various solvent systems, and its stability under

synthetic conditions.
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The fundamental physicochemical data for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
are summarized below. This information is critical for experimental design, ensuring appropriate

handling and reaction setup.

Property Value Source(s)

CAS Number 186517-41-9 [1][2][3]

Molecular Formula C₈H₃ClF₄O₂ [1][2][3][4]

Molecular Weight 242.56 g/mol [1]

IUPAC Name
3-Chloro-2-fluoro-6-

(trifluoromethyl)benzoic acid
[3]

Appearance
White to light yellow crystalline

powder
[5]

Purity Typically ≥99% [2][5]

Hazard Identification Irritant [1]

Molecular Structure & Inherent Reactivity
The arrangement of substituents on the benzoic acid ring is not arbitrary; it is a deliberate

design that dictates the molecule's reactivity and utility.

Caption: Structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.

Carboxylic Acid Group (-COOH): This is the primary reactive handle for transformations like

amide bond formation, esterification, or reduction. Its acidity and reactivity are modulated by

the adjacent electron-withdrawing groups.

Trifluoromethyl Group (-CF₃): This group is a cornerstone of modern medicinal chemistry.[6]

It significantly increases the lipophilicity of the molecule, which can enhance membrane

permeability and bioavailability. Its strong electron-withdrawing nature also lowers the pKa of

the carboxylic acid and provides metabolic stability by blocking potential sites of oxidative

metabolism.[6]
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Fluorine and Chlorine Substituents (-F, -Cl): These halogens are not mere placeholders.

They serve as powerful tools to fine-tune the electronic environment of the aromatic ring,

influencing its reactivity in subsequent reactions (e.g., nucleophilic aromatic substitution).[5]

The ortho fluorine atom can participate in intramolecular hydrogen bonding, which may

influence the conformation and chemical behavior of the molecule.[7]

Strategic Synthesis Pathway
While proprietary synthesis methods are common, a logical and efficient pathway can be

conceptualized from established organic chemistry transformations. A plausible route would

involve the strategic functionalization of a simpler, commercially available precursor.

Conceptual Synthetic Workflow

Substituted Toluene Precursor Ortho-Lithiation & Fluorination Fluorinated Intermediate Chlorination (e.g., NCS) Di-halogenated Intermediate Side-Chain Oxidation (e.g., KMnO₄) Target Molecule: 186517-41-9

Click to download full resolution via product page

Caption: Plausible synthetic workflow for the target molecule.

This conceptual pathway highlights a common strategy: building complexity step-wise. The

choice of reagents and the order of reactions are critical. For instance, performing

halogenations before the oxidation of the methyl group to a carboxylic acid is often preferable,

as the electron-donating methyl group can activate the ring towards electrophilic substitution,

while the deactivating carboxylic acid group would make it more difficult.

Applications in Advanced Synthesis
The true value of this molecule lies in its application as a versatile building block. Its pre-

installed functionalities allow for rapid assembly of complex target molecules, saving steps and

improving overall efficiency.

Pharmaceutical Drug Development

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.innospk.com/en/?news/grok-exploring-3-chloro-2-fluorobenzoic-acid-properties-applications-and-manufacturing-excellence
https://www.mdpi.com/1420-3049/25/21/4908
https://www.benchchem.com/product/b1585740?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This benzoic acid derivative is a key intermediate in the synthesis of Active Pharmaceutical

Ingredients (APIs).[5] The strategic placement of fluorine and trifluoromethyl groups can

significantly enhance a drug's pharmacokinetic profile.[6]

Improved Metabolic Stability: The robust carbon-fluorine bond resists enzymatic degradation,

potentially prolonging a drug's half-life in the body.

Enhanced Binding Affinity: The electronic effects of the halogens can fine-tune interactions

with biological targets, such as enzymes or receptors, leading to increased potency and

selectivity.

Increased Bioavailability: The trifluoromethyl group can improve a molecule's ability to cross

cell membranes, leading to better absorption.

A notable application is in the synthesis of Aurora A kinase inhibitors, where this acid is

incorporated into the final molecular scaffold via peptide coupling chemistry.[8] Such inhibitors

are a promising class of anti-cancer agents.

Role in API Synthesis

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
(CAS 186517-41-9)

Amide Coupling
(e.g., HATU, DCC)

Complex Amine Scaffold
(e.g., for Kinase Inhibitor)

Final API
(e.g., Aurora A Inhibitor)

Click to download full resolution via product page

Caption: Use as a building block in Active Pharmaceutical Ingredient (API) synthesis.
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Materials Science & Other Applications
Beyond pharmaceuticals, related fluorinated benzoic acids are used as precursors for:

Metal-Organic Frameworks (MOFs): The carboxylic acid can coordinate with metal centers to

form highly porous materials with applications in gas storage and catalysis.[8]

Liquid Crystals: The rigid, functionalized aromatic structure is a common motif in molecules

designed for liquid crystal displays.[8]

¹⁹F NMR Probes: The fluorine atoms provide a distinct signal in ¹⁹F NMR spectroscopy,

allowing for the development of probes to study biological systems, such as quantifying

amino acids in metabolomics.[8]

Field-Proven Experimental Protocol: Amide
Coupling
To demonstrate the practical utility of this reagent, the following section details a robust, self-

validating protocol for amide bond formation—a cornerstone reaction in medicinal chemistry.

This protocol is based on established methods for coupling carboxylic acids to amines.[8]

Objective
To couple 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid with a primary or secondary

amine (Amine-R₂) using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

as the coupling agent.

Materials & Reagents
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Reagent M.W. Equivalents

3-Chloro-2-fluoro-6-

(trifluoromethyl)benzoic acid
242.56 1.0

Amine-R₂ Varies 1.1

HATU 380.23 1.2

N,N-Diisopropylethylamine

(DIPEA)
129.24 2.5

Anhydrous Dimethylformamide

(DMF)
--- Solvent

Step-by-Step Methodology
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or

Argon), add 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq).

Dissolution: Add anhydrous DMF to dissolve the acid completely. A typical concentration is

0.1-0.5 M.

Activation: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA

(2.5 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the

activated ester can often be observed by a slight color change.

Causality: HATU is an efficient coupling reagent that reacts with the carboxylic acid to form

a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic

attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the generated

acids and facilitate the reaction.

Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in DMF, to the

activated mixture.

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Reactions are typically complete within 2-12 hours.
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Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate or another

suitable organic solvent. b. Wash the organic layer sequentially with a saturated aqueous

solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid and acidic byproducts,

followed by water, and finally a saturated brine solution to remove residual water. c. Dry the

organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The

resulting crude product can be purified by flash column chromatography on silica gel to yield

the pure amide.

Caption: Experimental workflow for a standard HATU-mediated amide coupling.

Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 3-Chloro-2-fluoro-6-
(trifluoromethyl)benzoic acid is classified as an irritant and requires careful handling.[1]

GHS Hazard Information
Based on data for structurally related compounds, the following hazards are expected:

Skin Irritation: May cause skin irritation.[9]

Eye Irritation: Causes serious eye irritation.[9]

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[9]

Handling & Personal Protective Equipment (PPE)
Always handle this compound in a well-ventilated area, preferably within a chemical fume

hood.[10]

Wear appropriate PPE, including:

Chemical safety goggles or a face shield.[10]

Chemical-resistant gloves (e.g., nitrile).

A lab coat.[10]
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Avoid breathing dust.[9] Wash hands thoroughly after handling.[10]

Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Keep away from strong oxidizing agents.[11]

Conclusion
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (CAS 186517-41-9) is far more than a

simple catalog chemical. It is a sophisticated, multi-functional tool engineered for the demands

of modern chemical synthesis. Its carefully orchestrated array of functional groups provides

chemists with precise control over the properties of target molecules, accelerating the

development of new pharmaceuticals, advanced materials, and chemical probes.

Understanding its inherent reactivity, synthetic utility, and proper handling is key to unlocking its

full potential in the research and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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